molecular formula C17H24N4 B5770999 1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B5770999
M. Wt: 284.4 g/mol
InChI Key: ZKJFMFJFPJNZKJ-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This reaction can be optimized using various catalysts and solvents to improve yield and reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of aqueous micelles can be employed to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile stands out due to its unique combination of a piperazine ring, a cyclopentapyridine core, and a nitrile group.

Properties

IUPAC Name

1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-12(2)10-16-14-5-3-4-13(14)15(11-18)17(20-16)21-8-6-19-7-9-21/h12,19H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJFMFJFPJNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(C2=C1CCC2)C#N)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321080
Record name 1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

799803-14-8
Record name 1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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